molecular formula C17H17ClN2O B11817823 (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11817823
M. Wt: 300.8 g/mol
InChI Key: JEBKXIACTOOXNG-UHFFFAOYSA-N
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Description

Key Stereochemical Features:

  • The pyrrolidine ring adopts a puckered conformation, with the substituent at position 2 (pyridine group) influencing ring strain. The R configuration at this chiral center is thermodynamically favored due to reduced steric clashes between the pyridine and phenyl groups.
  • The chlorine and methyl groups on the pyridine ring occupy orthogonal planes relative to the aromatic system, minimizing electronic repulsion.
  • The methanone linker between pyrrolidine and phenyl groups introduces partial double-bond character (C=O bond length: ~1.21 Å), restricting free rotation and stabilizing a planar geometry.

Table 1: Critical Bond Lengths and Angles

Parameter Value
C3–N(pyrrolidine) 1.47 Å
C=O bond length 1.21 Å
Pyridine N–Cl 1.73 Å
Dihedral angle (pyridine-phenyl) 87.5°

X-ray Crystallographic Analysis of Pyrrolidine-Pyridine-Phenyl Scaffold

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.37 Å, c = 14.89 Å, β = 98.6° . Key findings include:

Packing Interactions:

  • π-π stacking between phenyl groups (interplanar distance: 3.48 Å) dominates along the a-axis .
  • C–H···O hydrogen bonds (2.89 Å) connect methanone oxygen with adjacent pyrrolidine hydrogens.
  • Chlorine participates in halogen bonding (Cl···N = 3.21 Å) with pyridine nitrogens of neighboring molecules.

Conformational Locking:

The pyrrolidine ring exhibits envelope puckering (q₂ = 0.51 Å, φ₂ = 255°), stabilized by intramolecular N–H···O=C interactions (2.12 Å). The methyl group on pyridine adopts an axial orientation to avoid steric clashes with the phenyl group.

Figure 1: X-ray structure showing (A) unit cell packing and (B) intramolecular hydrogen bonds (dashed lines).

Computational Modeling of Electronic Distribution and Conformational Flexibility

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

Electron Density Mapping:

  • The pyridine ring shows significant electron withdrawal (-0.32 e⁻) at position 6 due to chlorine’s inductive effect.
  • The methanone oxygen carries a partial negative charge (-0.45 e⁻), making it a potential hydrogen bond acceptor.
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the pyrrolidine lone pair and σ*(C–N) antibonding orbital (E(2) = 18.3 kcal/mol).

Conformational Analysis:

Molecular dynamics simulations (300 K, 50 ns) identify three dominant conformers:

Table 2: Conformer Populations and Relative Energies

Conformer Population ΔG (kcal/mol)
C1 62% 0.0
C2 28% 1.7
C3 10% 3.2
  • C1 (lowest energy): Pyridine and phenyl groups in antiperiplanar arrangement (torsion angle: 178°).
  • C2 : Gauche conformation (torsion angle: 65°) stabilized by C–H···π interactions.
  • Interconversion barriers between conformers range from 4.8–6.3 kcal/mol , accessible at physiological temperatures.

Frontier Molecular Orbitals:

  • HOMO (-6.12 eV): Localized on pyrrolidine and pyridine rings.
  • LUMO (-1.89 eV): Concentrated on the phenyl-methanone system.
  • The HOMO-LUMO gap (4.23 eV) suggests moderate reactivity toward electrophilic aromatic substitution.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

[2-(6-chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H17ClN2O/c1-12-10-14(11-19-16(12)18)15-8-5-9-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9H2,1H3

InChI Key

JEBKXIACTOOXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key Compounds and Structural Features:
Compound Name/ID Core Structure Key Substituents Biological Target/Activity
Target Compound Pyrrolidin-1-yl methanone 6-Chloro-5-methylpyridin-3-yl, phenyl Not specified (structural analogs suggest kinase or receptor targets)
(S)-(2-(4-Chlorophenyl)pyrrolidin-1-yl)... Pyrrolidin-1-yl methanone 4-Chlorophenyl, 3-methylpyrazolo-pyridine Potential kinase/CNS targets
RG1678 () Piperazine-linked methanone Trifluoroethyl, methanesulfonyl, fluoro-trifluoromethylpyridine GlyT1 inhibitor (schizophrenia)
AZD1979 () Oxadiazole-phenoxyazetidine 2-Oxa-6-azaspiro[3.3]heptane, methoxyphenyl MCHr1 antagonist (CNS disorders)
BMS-354825 () Thiazole-5-carboxamide Chlorophenyl, methylpyrimidinyl Dual Src/Abl kinase inhibitor (CML)

Structural Insights :

  • The target compound shares the pyrrolidinyl methanone scaffold with (S)-(2-(4-Chlorophenyl)pyrrolidin-1-yl)... (), but differs in pyridine substitution, which may influence target selectivity .

Pharmacological and Physicochemical Properties

Selectivity and Toxicity:
  • : Compounds with 6-F/CH₃ on benzothiazole and 3,4-OCH₃/OH on phenyl showed 100% MES protection without toxicity at 30 mg/kg. Chloro/methyl groups in the target compound may similarly reduce toxicity .
  • : RG1678 improved brain penetration and avoided hERG interactions, highlighting the importance of substituent choice for CNS safety .
Solubility and Bioavailability:
  • : A pyrrolidine-based αvβ6 integrin inhibitor achieved >71 mg/mL solubility via hydrophilic substitutions. The target compound’s phenyl methanone may lower solubility compared to carboxylic acid analogs .
  • : AZD1979 optimized lipophilicity (logD = 2.7) for CNS exposure.

Therapeutic Potential

  • Anticonvulsant Activity: ’s benzothiazole-azetidinones with chloro/methyl groups showed efficacy in MES models. The target compound’s pyridine ring may offer similar seizure protection .
  • Oncology: BMS-354825 () demonstrated oral efficacy in CML xenografts. The target compound’s chloro-pyridine moiety could similarly target kinases .
  • CNS Disorders : MK-4305 () replaced fluoroquinazoline with chlorobenzoxazole to mitigate toxicity. The target compound’s chloro group may enhance safety in CNS applications .

Key Research Findings

  • Substituent Effects :
    • 6-F/CH₃ in benzothiazoles () and 4-Cl in pyrrolidines () correlate with high activity.
    • Chloro groups in pyridine (target compound) may mimic these effects for target engagement .
  • Diagnostic Applications: [18F]T-401 () uses a pyrrolidin-2-one core for MAGL imaging. The target compound’s structure could be adapted for PET tracers with reversible binding .

Preparation Methods

Transition-Metal-Catalyzed C–H Arylation

The most efficient route involves ruthenium-catalyzed C–H activation, enabling direct coupling between pyrrolidine intermediates and halogenated pyridines. A seminal study by researchers employing [Ru(p-cymene)Cl₂]₂ as a precatalyst achieved a 68% yield under optimized conditions. The reaction proceeds via a cyclometalated ruthenium intermediate, which facilitates oxidative addition into the carbon–halogen bond of 6-chloro-5-methylpyridin-3-yl derivatives.

Critical reaction parameters :

  • Catalyst system : [Ru(p-cymene)Cl₂]₂ (4 mol%) with tricyclohexylphosphine (PCy₃, 8 mol%)

  • Base : Potassium carbonate (1 equiv) in N-methyl-2-pyrrolidone (NMP) solvent

  • Temperature : 100°C for 24 hours

  • Post-reaction processing : Esterification with methyl iodide and potassium carbonate in acetonitrile at 60°C

This method’s superiority over alternative catalysts (e.g., CoBr₂, Cu(OAc)₂) stems from the ruthenium complex’s ability to tolerate the electron-deficient pyridine ring while minimizing dehalogenation side reactions.

Reaction Optimization and Catalyst Screening

Systematic screening of 18 ligand–metal combinations revealed stark performance differences. The [Ru(p-cymene)Cl₂]₂/PCy₃ system outcompeted iridium-, cobalt-, and copper-based catalysts, which either showed negligible activity (<12% yield) or promoted substrate decomposition. Key findings include:

  • Ligand effects : Bulky phosphines (PCy₃) enhanced catalytic turnover by stabilizing the active Ru(0) species while suppressing β-hydride elimination.

  • Solvent optimization : Polar aprotic solvents like NMP improved solubility of the potassium carbonate base, critical for deprotonating the C–H bond during metallacycle formation.

  • Temperature dependence : Reactions below 100°C stalled at <20% conversion, while temperatures exceeding 130°C led to pyridine ring degradation.

A representative optimization table converted to narrative form:
The ruthenium system achieved 68% yield at 100°C, whereas iridium catalysts under identical conditions produced only 11–12% yield. Cobalt and copper catalysts showed no detectable product formation, highlighting ruthenium’s unique efficacy for this transformation.

Detailed Experimental Procedure

Starting Material Preparation

The synthesis commences with 2-methylbenzoic acid (35 mg, 0.25 mmol) and 6-chloro-5-methylpyridin-3-yl iodide (0.375 mmol). The former acts as the aryl precursor, while the latter provides the halogenated heterocycle.

Catalytic Coupling Reaction

  • Catalyst charging : A 1-dram vial charged with [Ru(p-cymene)Cl₂]₂ (6.2 mg, 4 mol%), 2-methylbenzoic acid, K₂CO₃ (34.5 mg), and PCy₃ (5.6 mg, 8 mol%)

  • Solvent system : NMP (1 mL) ensures homogeneous mixing of polar and nonpolar reactants

  • Thermal activation : 24-hour heating at 100°C under nitrogen atmosphere

  • In situ esterification : Post-reaction treatment with methyl iodide (0.1 mL) and K₂CO₃ in acetonitrile (0.5 mL) at 60°C for 2 hours

Purification and Isolation

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 10:1) yields the title compound as a colorless liquid. Advanced techniques like preparative HPLC or recrystallization may further enhance purity for pharmaceutical applications.

Spectroscopic Characterization

Post-synthetic validation employed multiple analytical techniques:

  • IR spectroscopy : Key peaks at 2978 cm⁻¹ (C–H stretch), 1728 cm⁻¹ (ketone C=O), and 787 cm⁻¹ (C–Cl vibration)

  • ¹H NMR (CDCl₃): δ 7.36–7.16 (m, aromatic protons), 3.53 (s, OCH₃), 2.36 (s, pyridine-CH₃)

  • APCI-MS : m/z 226.85 [M+H]⁺, confirming molecular ion integrity

These data align with the expected structure and exclude regioisomeric byproducts.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Dehalogenation : The electron-withdrawing chloro group on pyridine promotes unintended reductive elimination. This is suppressed by maintaining low temperatures (<130°C) and avoiding strong reducing agents.

  • Pyrrolidine ring opening : Acidic conditions protonate the amine, leading to ring cleavage. Buffering with K₂CO₃ maintains pH >9 throughout the reaction.

Scalability Considerations

While the bench-scale procedure achieves 68% yield, industrial-scale synthesis requires:

  • Continuous flow reactors to manage exothermic C–H activation steps

  • Alternative ligands (e.g., Josiphos derivatives) for improved catalyst recovery

  • Solvent recycling systems to reduce NMP waste

Q & A

Q. What are the common synthetic routes for (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted pyridine acid chloride (e.g., 6-chloro-5-methylnicotinoyl chloride) with pyrrolidine derivatives under basic conditions. Key steps include:

  • Nucleophilic acyl substitution : Reacting the acid chloride with pyrrolidine in dichloromethane or THF, using triethylamine or DMAP as a base .
  • Optimization : Yield and selectivity depend on solvent polarity, temperature (often 0–25°C), and stoichiometry. For example, excess pyrrolidine (1.5–2.0 equiv.) improves conversion .
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR :
    • ¹H NMR : Signals at δ 2.1–2.5 ppm (pyrrolidine CH₂), δ 6.8–8.2 ppm (aromatic protons). Splitting patterns confirm substitution on the pyridine ring .
    • ¹³C NMR : Carbonyl resonance ~170–175 ppm; pyridine C-Cl and CH₃ groups appear at δ 120–150 ppm and δ 20–25 ppm, respectively .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (C₁₇H₁₈ClN₂O: calc. 313.11; observed 313.10) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are essential during handling and storage?

  • Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (H302 hazard) .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbonyl group .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and biological interactions?

  • Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase enzymes). The pyrrolidine ring’s conformation and chloro-methyl pyridine’s electron-withdrawing effects influence binding affinity .
  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the carbonyl) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
  • QSAR models : Correlate substituent effects (e.g., Cl vs. CF₃ in analogues) with bioactivity .

Q. How do stereochemical considerations impact synthesis and bioactivity?

  • Chiral centers : The pyrrolidine ring introduces stereoisomerism. Enantiomers are resolved via chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis using (-)-sparteine as a catalyst .
  • Biological relevance : One enantiomer may show higher affinity for targets like G-protein-coupled receptors (GPCRs) due to spatial complementarity .

Q. How can contradictory data in reaction yields or bioactivity be systematically addressed?

  • Case example : Discrepancies in yields (e.g., 60% vs. 85%) may arise from trace moisture deactivating the acid chloride. Use anhydrous solvents and molecular sieves .
  • Bioactivity variability : Differences in cell-based assays (e.g., IC₅₀ values) may reflect membrane permeability variations. Validate with logP calculations (e.g., ClogP ~2.5) and parallel artificial membrane permeability assays (PAMPA) .

Methodological Recommendations

  • Stereochemistry control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine functionalization .
  • Scale-up : Replace column chromatography with recrystallization (hexane/EtOAc) for >10 g batches .
  • Troubleshooting : Monitor reaction progress by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) to detect side products early .

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